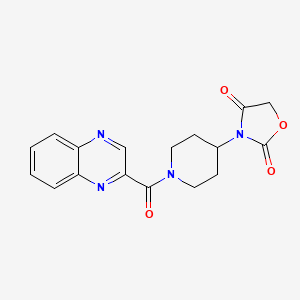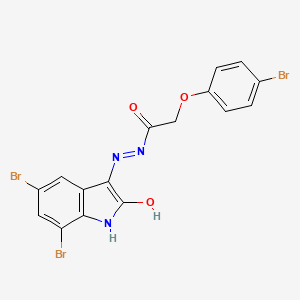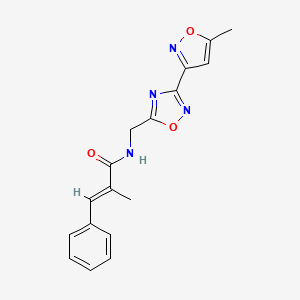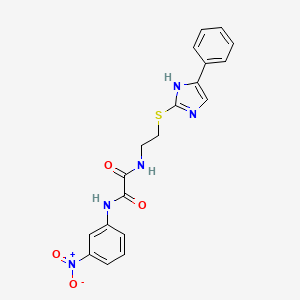![molecular formula C21H25N3O3S B2874368 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448124-02-4](/img/structure/B2874368.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a biphenyl group, a pyrazole ring, and a sulfonamide group. Biphenyl is an aromatic hydrocarbon that consists of two phenyl rings . Pyrazole is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . Sulfonamides are compounds that contain a functional group that is a sulfur atom connected to two oxygen atoms and an amine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in the molecule. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, and the pyrazole ring and sulfonamide group could introduce additional complexity to the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the sulfonamide group could potentially be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the sulfonamide group could potentially increase the solubility of the compound in water .科学的研究の応用
Hierarchical Porosity in Covalent Organic Frameworks (COFs)
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: can be utilized in the design and synthesis of COFs. These frameworks are notable for their well-ordered nanopores which are designable, tunable, and modifiable through pore engineering . The compound’s structure could potentially contribute to the development of COFs with precise spatial structures and building block distribution.
Antibacterial Activity Against Antibiotic-Resistant Bacteria
Derivatives of the compound have shown potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . This suggests its potential as a structural framework for developing new antibacterial agents that could be effective against strains resistant to current antibiotics.
Photophysical Properties for Organic Electronics
The compound’s derivatives could be explored for their photophysical properties. These properties are crucial for applications in organic electronics, where they can be used in the development of organic light-emitting diodes (OLEDs) or as part of organic photovoltaic cells .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-15-20(16(2)24(4)23-15)28(26,27)22-14-21(3,25)19-12-10-18(11-13-19)17-8-6-5-7-9-17/h5-13,22,25H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSAHOXIWKSYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2874286.png)
![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide](/img/structure/B2874287.png)

![1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one](/img/structure/B2874289.png)
![Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, (R)-(9CI)](/img/structure/B2874294.png)
![N-(2-ethoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}sulfanyl)acetamide](/img/structure/B2874295.png)




![3-(2-chlorophenyl)-5-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2874305.png)

![4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid](/img/structure/B2874307.png)